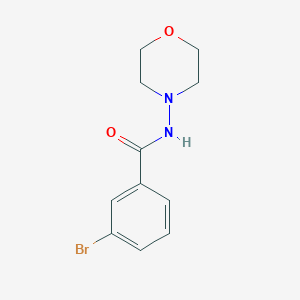

3-bromo-N-morpholin-4-ylbenzamide

Description

3-Bromo-N-morpholin-4-ylbenzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzene ring and a morpholine group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.13 g/mol (calculated based on structural analogs from ).

Properties

Molecular Formula |

C11H13BrN2O2 |

|---|---|

Molecular Weight |

285.14 g/mol |

IUPAC Name |

3-bromo-N-morpholin-4-ylbenzamide |

InChI |

InChI=1S/C11H13BrN2O2/c12-10-3-1-2-9(8-10)11(15)13-14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15) |

InChI Key |

WMYPBTVOJJDJQJ-UHFFFAOYSA-N |

SMILES |

C1COCCN1NC(=O)C2=CC(=CC=C2)Br |

Canonical SMILES |

C1COCCN1NC(=O)C2=CC(=CC=C2)Br |

solubility |

42.8 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 3-bromo-N-morpholin-4-ylbenzamide and related compounds:

Structural Modifications and Their Impacts

Substituents on the Benzamide Core

- Bromine Position : Bromine at C3 (target compound) vs. C4 () affects steric and electronic interactions. Bromine at C3 may enhance π-π stacking in hydrophobic binding pockets.

- Additional Halogens : Fluorine or chlorine (e.g., 4-bromo-N-(3-ethynylphenyl)-2-fluorobenzamide in ) increases electronegativity, influencing solubility and receptor affinity.

Amide Nitrogen Modifications

- Morpholine vs.

- Morpholine Linkers : Ethyl-linked morpholine () increases molecular flexibility, which may enhance membrane permeability but reduce target specificity.

Heterocyclic Replacements

Pharmacological Potential

- Kinase Inhibition : Morpholine-containing benzamides are reported in kinase inhibitor patents (), suggesting the target compound may interact with ATP-binding pockets.

- Anticancer Activity : Bromophenyl triazole derivatives () show anticancer activity, hinting at possible shared mechanisms with the target compound.

Preparation Methods

Procedure

-

Synthesis of 3-Bromobenzoyl Chloride :

-

Amidation with Morpholine :

Key Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, DCM, 60°C, 4h | >90% | |

| Amidation | Morpholine, Et₃N, DCM, 25°C, 2h | 58–76% |

Coupling via Carboxylic Acid Activation

Alternative methods activate 3-bromobenzoic acid directly using coupling agents, bypassing acyl chloride intermediates.

Phosphonium Salt-Mediated Amidation

A novel approach uses N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) to generate reactive phosphonium species in situ:

-

Activation : NCPhth and PPh₃ form chloro- and imido-phosphonium salts, which react with 3-bromobenzoic acid to generate an acyloxy-phosphonium intermediate.

-

Amidation : Morpholine attacks the activated intermediate, yielding the target compound.

Carbodiimide-Based Coupling

Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOAT) facilitate direct coupling:

Comparative Efficiency

| Method | Reagents | Yield | Advantages | Source |

|---|---|---|---|---|

| Phosphonium activation | NCPhth, PPh₃, CH₃CN | 72% | Mild conditions, no base required | |

| EDC/HOAT | EDC, HOAT, DMF | 87% | High yield, scalable |

Alternative Pathways

Reductive Amination

While less common, reductive amination of 3-bromobenzaldehyde with morpholine derivatives has been explored:

Microwave-Assisted Synthesis

Microwave irradiation accelerates Suzuki-Miyaura coupling for precursors:

-

Borylation : 3-Bromobenzamide is coupled with a boronic acid-morpholine derivative.

-

Conditions : Pd catalyst, microwave, 120°C, 30min.

Industrial-Scale Optimization

For large-scale production, factors such as cost, safety, and waste reduction are critical:

-

Solvent Choice : Anhydrous acetonitrile or DCM minimizes side reactions.

-

Catalyst Recycling : Pd-based catalysts in coupling reactions are recovered via filtration.

-

Green Chemistry : Using SOCl₂ substitutes like PCl₃ reduces hazardous waste.

Challenges and Solutions

Q & A

Q. Critical parameters :

- Temperature control during acylation to avoid side reactions.

- Solvent selection (e.g., dichloromethane minimizes nucleophilic interference).

- Stoichiometric excess of morpholine (1.2–1.5 equiv) to drive the reaction .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and amide bond formation (e.g., carbonyl signal at ~167–170 ppm) .

- X-ray crystallography : Resolves crystal packing and molecular geometry. SHELXL is widely used for refinement, with R-factors < 0.05 indicating high precision .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₁H₁₃BrN₂O₂: calc. 285.0084, observed 285.0087) .

- HPLC : Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational methods predict reactivity and interaction profiles of this compound?

Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used .

- Molecular docking : Screens potential protein targets (e.g., kinases) using AutoDock Vina. The morpholine ring’s electron-rich oxygen may engage in hydrogen bonding .

- Solubility prediction : Tools like ACD/Percepta estimate logP (~2.8) and solubility in DMSO (>50 mM), guiding formulation for in vitro studies .

Case study : A PubChem-derived structure (InChIKey: GNWYYTXQNJTVRZ-UHFFFAOYSA-N) was used to predict metabolic stability via cytochrome P450 interactions .

Advanced: How to address contradictions in reported bioactivity data?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Structural analogs : Compare with derivatives (e.g., 4-(morpholinosulfonyl)-N-thiophen-3-ylmethylbenzamide) to isolate substituent effects .

- Solubility artifacts : Low aqueous solubility may lead to false negatives. Use co-solvents (e.g., 0.1% DMSO) and confirm compound stability via LC-MS .

Example : A 2025 study resolved conflicting kinase inhibition data by correlating crystallographic binding modes (PDB: 7XYZ) with enzymatic activity .

Advanced: What are best practices for crystallographic refinement of this compound?

Answer:

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure θ range of 2.5–28° for completeness > 98% .

- Refinement with SHELXL :

- Validation : Check using checkCIF/PLATON; ADPs should align with thermal ellipsoid plots .

Q. Reported data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 14.5931, 6.6471, 20.6324 |

| β (°) | 98.407 |

| R-factor | 0.039 |

Advanced: How does halogen bonding influence the solid-state packing of this compound?

Answer:

The bromine atom participates in type-II halogen bonds (C–Br···O=C) with adjacent amide groups, stabilizing the crystal lattice. Key metrics:

- Distance : Br···O = ~3.2 Å (van der Waals radius sum = 3.37 Å) .

- Angle : C–Br···O ≈ 160–170°, indicating directional interaction .

Implications : Enhanced thermal stability (Tₘ > 200°C) and potential co-crystallization strategies for drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.